2-chloro-N-(3-chlorophenyl)-9H-purin-6-amine
Overview
Description
Tautomeric Analysis of 2-Amino-6-chloropurine
The study of tautomeric forms of 2-amino-6-chloropurine (ACP) provides insight into the structural and vibrational characteristics of purine derivatives. Two tautomers, labeled as N(9)H(10) and N(7)H(10), were examined using vibrational spectroscopy and quantum chemical methods. The research involved recording FT-IR and FT-Raman spectra, followed by a normal coordinate analysis after DFT full geometry optimization and vibrational frequency calculations at the B3LYP/6-311++G(d,p) level. The study also included calculations of first-order hyperpolarizability, HOMO and LUMO energies, and a comparison of the calculated molecular geometry with X-ray data. The agreement between observed and calculated frequencies confirmed the accuracy of the computational methods. The NBO data and second-order perturbation energy values highlighted the presence of intramolecular hyperconjugative interactions, which are significant for understanding the bonding structures in purine tautomers .
Structural and Electronic Properties of Chlorophenyl Thiadiazole
The crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized using spectroscopic techniques and single-crystal X-ray diffraction. The compound crystallized in the orthorhombic space group with eight asymmetric molecules per unit cell. The study provided detailed information on structural geometry, including bond lengths, angles, and torsion angles. DFT calculations at various levels of theory were used to predict the electronic properties of both mono and dimeric forms of the compound. A strong correlation was found between observed and theoretical vibrational frequencies, indicating the reliability of the DFT method. The research also produced Frontier molecular orbitals and Molecular Electrostatic Potential maps, which, along with NBO analysis, suggested the presence of N-H…N hydrogen bonding and strong conjugative interactions. The compound's significant first-order hyperpolarizability suggests potential applications as a nonlinear optical (NLO) material .
Catalysis of Hydrolysis and Alcoholysis Reactions in Chloropurine Derivatives
The catalytic behavior of 1,4-diazabicyclo[2.2.2]octane (DABCO) in the hydrolysis and alcoholysis of 2-amino-9-benzyl-6-chloro-9H-purine was investigated. The study found that hydrolysis in refluxing water with DABCO yielded 2-amino-9-benzyl-1,6-dihydro-6-oxo-9H-purine. In contrast, reactions with hydroxide ion at ambient temperature or with an alcohol and potassium carbonate at elevated temperatures produced 6-alkoxy-2-amino-9-benzyl-9H-purines. These findings demonstrate the influence of DABCO as a catalyst in the modification of chloropurine compounds, which could be relevant for the synthesis of various purine derivatives .
Scientific Research Applications
Synthesis and Derivatives
- Synthesis Techniques : Synthesis of derivatives like 9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine (arprinocid) involves introducing carbon-14 label into the benzylic methylene carbon. This process utilizes [14C]carbon dioxide for carbonation of dihalo-phenyl Grignard or organolithium reagent (Ellsworth, Meriwether, & Mertel, 1989).
- Derivative Synthesis and Analysis : Studies on N-Methoxy-9-methyl-9H-purin-6-amines with various 2-position substituents showed significant variations in amino/imino tautomer ratios, identified through NMR methods. These studies are pivotal for understanding the structural and chemical properties of 2-chloro-N-(3-chlorophenyl)-9H-purin-6-amine derivatives (Roggen & Gundersen, 2008).
Biological Activities
- Antimicrobial and Antioxidant Activities : Phosphonamidate derivatives of 6-chloropurine have been prepared and evaluated for their antimicrobial and antioxidant activities. Such studies highlight the potential biomedical applications of this compound and its derivatives (Subramanyam et al., 2014).
- Cytotoxic Evaluation : Hybrid purine-quinoline molecules derived from this compound have been synthesized and evaluated for their cytotoxic effects against NCI-60 cell lines, indicating their potential as cancer treatment agents (Kapadiya & Khunt, 2018).
Pharmaceutical Applications
- Process Development for Pharmaceutical Manufacturing : A two-step process for the large-scale preparation of derivatives like 6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine methanesulfonic acid salt, starting from commercially available materials, has been developed for pharmaceutical manufacturing (Shi et al., 2015).
Mechanism of Action
Target of Action
Similar compounds such as phenylacetamides have been studied for their antidepressant activity .
Mode of Action
It’s worth noting that similar compounds, such as phenylacetamides, have been shown to interact with monoamine neurotransmitters, specifically norepinephrine (ne), serotonin (5-ht), and dopamine (da) .
Biochemical Pathways
Related compounds have been associated with the modulation of monoamine neurotransmitter pathways .
Result of Action
Related compounds have shown potential as antimicrobial agents .
properties
IUPAC Name |
2-chloro-N-(3-chlorophenyl)-7H-purin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N5/c12-6-2-1-3-7(4-6)16-10-8-9(15-5-14-8)17-11(13)18-10/h1-5H,(H2,14,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPQRKGCHHVFPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=NC3=C2NC=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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